3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine
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Overview
Description
3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9BrFN This compound is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is connected to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and propenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reaction Steps: The key steps include halogenation, amination, and coupling reactions. For example, the bromo and fluoro substituents are introduced via halogenation reactions, followed by amination to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce larger, more complex molecules.
Scientific Research Applications
3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine
- 3-(3-Bromo-4-chlorophenyl)prop-2-en-1-amine
- 3-(3-Bromo-4-methylphenyl)prop-2-en-1-amine
Uniqueness
3-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
WAWOMSDRKCZMQB-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CN)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C=CCN)Br)F |
Origin of Product |
United States |
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